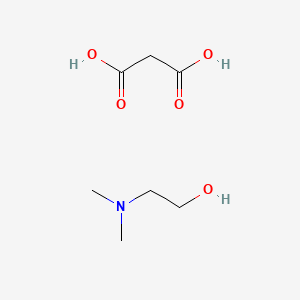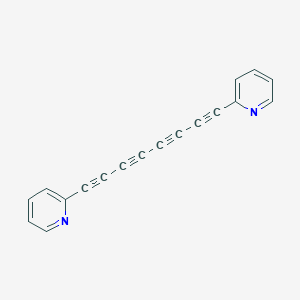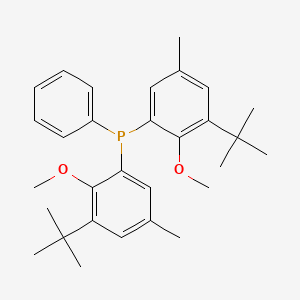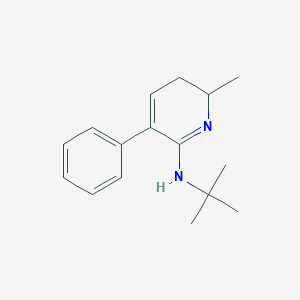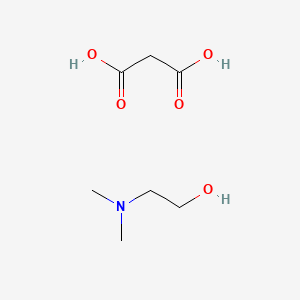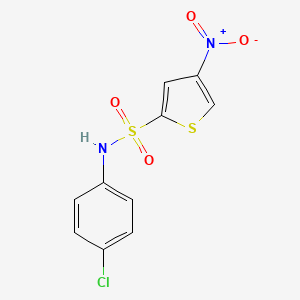
2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- is an organic compound with the molecular formula C10H8ClNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a sulfonamide group, a nitro group, and a chlorophenyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- typically involves the following steps:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Sulfonation: The nitrated thiophene undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Coupling with 4-Chlorophenylamine: The sulfonated and nitrated thiophene is then coupled with 4-chlorophenylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products Formed
Reduction: Formation of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-amino-.
Substitution: Formation of various substituted thiophenesulfonamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonamide, N-(4-chlorophenyl)-: Lacks the nitro group, affecting its reactivity and applications.
2-Thiophenesulfonamide, N-(4-bromophenyl)-4-nitro-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
2-Thiophenesulfonamide, N-(4-methylphenyl)-4-nitro-: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.
Uniqueness
2-Thiophenesulfonamide, N-(4-chlorophenyl)-4-nitro- is unique due to the presence of both the nitro and chlorophenyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.
Properties
CAS No. |
646040-16-6 |
|---|---|
Molecular Formula |
C10H7ClN2O4S2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7ClN2O4S2/c11-7-1-3-8(4-2-7)12-19(16,17)10-5-9(6-18-10)13(14)15/h1-6,12H |
InChI Key |
GIUSDCPOZHDUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=CS2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)

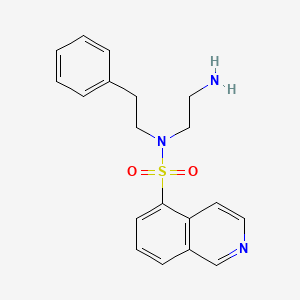
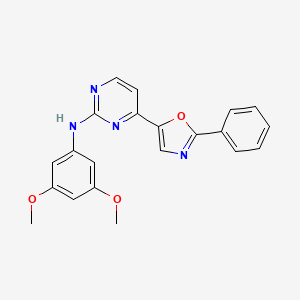
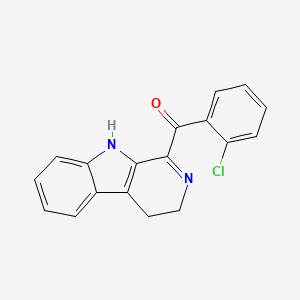
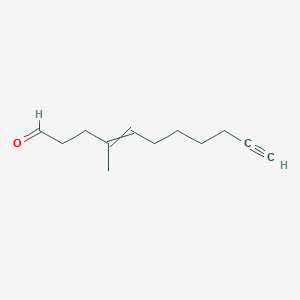
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)
![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)
